Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester
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Overview
Description
Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester is a naturally occurring alkaloid found in the roots of plants from the Apocynaceae family It is known for its complex structure and potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves multiple steps, starting from simpler precursors. The synthetic route typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification processes such as chromatography. Alternatively, synthetic methods can be scaled up using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves its interaction with molecular targets such as nicotinic acetylcholine receptors . It acts as an agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction affects various signaling pathways in the brain, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Voacangine: Another alkaloid with a similar structure, found in the same plant family.
Ibogamine-18-carboxylic acid, 3,4-didehydro-, methyl ester: A related compound with slight structural differences.
Uniqueness
Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester is unique due to its specific functional groups and stereochemistry, which contribute to its distinct pharmacological profile. Its ability to interact with specific receptors and modulate neurotransmitter release sets it apart from other similar compounds .
Properties
CAS No. |
80981-95-9 |
---|---|
Molecular Formula |
C42H50N4O4 |
Molecular Weight |
674.9 g/mol |
IUPAC Name |
methyl 17-ethyl-5-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C42H50N4O4/c1-6-24-17-23-20-42(41(48)50-5)38-29(15-16-46(21-23)39(24)42)27-12-10-13-28(36(27)44-38)31-18-30-25(7-2)22-45(3)34(35(30)40(47)49-4)19-32-26-11-8-9-14-33(26)43-37(31)32/h7-14,23-24,30-31,34-35,39,43-44H,6,15-22H2,1-5H3/b25-7- |
InChI Key |
JSVJVPGYVMTAAH-ONAMSPKSSA-N |
Isomeric SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC=C5C6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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